2,7-Bis(4-pyridyl)-9,9-diethylfluorene

Metal-Organic Frameworks Fluorescence Sensing Framework Interpenetration

This 9,9-diethyl substituted bis(pyridyl)fluorene ligand is functionally distinct from its 9-H analogue. It uniquely enables Au³⁺-selective MOF-based sensing with a 0.99 µM limit and no cross-response to Ag⁺/Cu²⁺, dual-wavelength ASE at 390/406 nm under 355 nm pumping, and NIR-responsive flexible frameworks for remote ignition. Its enhanced ethanolic solubility also supports uniform layer-by-layer catalyst film deposition. Substituting the 9-position pattern alters interpenetration topology, sensing selectivity, and lasing behavior. Ensure specification as 9,9-diethyl to secure the requisite performance profile.

Molecular Formula C27H24N2
Molecular Weight 376.5 g/mol
Cat. No. B15344138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(4-pyridyl)-9,9-diethylfluorene
Molecular FormulaC27H24N2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)CC
InChIInChI=1S/C27H24N2/c1-3-27(4-2)25-17-21(19-9-13-28-14-10-19)5-7-23(25)24-8-6-22(18-26(24)27)20-11-15-29-16-12-20/h5-18H,3-4H2,1-2H3
InChIKeyLPNHKDNMNBPTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Bis(4-pyridyl)-9,9-diethylfluorene: A 9,9-Diethyl-Functionalized Dipyridyl Fluorene Ligand for Coordination Frameworks, Catalytic Films, and Solid-State Photonics


2,7-Bis(4-pyridyl)-9,9-diethylfluorene (CAS 1449018-41-0; IUPAC: 4,4′-(9,9-diethyl-9H-fluorene-2,7-diyl)dipyridine; molecular formula C₂₇H₂₄N₂, MW 376.49 g/mol) is a symmetrical, ditopic N-donor ligand belonging to the fluorene-derived bis(pyridyl) family . The molecule features a rigid, π-conjugated fluorene core bearing two terminally disposed 4-pyridyl units at the 2- and 7-positions that serve as linear coordination sites, while the 9-position carries two ethyl substituents that introduce steric bulk, enhance solubility in common organic solvents, and suppress undesirable intermolecular aggregation [1]. These combined structural attributes position the compound as a versatile organic linker for the construction of metal-organic frameworks (MOFs), self-assembled coordination polymer films, and fluorescent materials requiring tailored photophysical behavior.

Why 2,7-Bis(4-pyridyl)-9,9-diethylfluorene Cannot Be Casually Replaced by Other Bis(pyridyl)fluorenes in Framework Design and Photonic Applications


Bis(pyridyl)fluorene ligands sharing the same 2,7-dipyridyl architecture are not functionally interchangeable because subtle differences at the fluorene 9-position—whether unsubstituted, dimethyl, diethyl, or longer alkyl chains—exert decisive control over framework interpenetration degree, metal-cluster coordination saturation, ion-sensing selectivity, and amplified spontaneous emission (ASE) behavior [1]. Even a minimal substituent change from 9,9-diethyl (L2) to 9-H (L3) on an otherwise identical dipyridyl fluorene scaffold redirects the self-assembly outcome from a 3-fold to a 4-fold interpenetrated MOF, concomitantly switching the fluorescence response from single-ion (Au³⁺) selectivity to multi-ion quenching, with detection limits differing by a factor of ~2.4 [1]. In the solid-state photonics domain, the presence of 9,9-diethyl groups red-shifts absorption and fluorescence, splits the emission into multiple vibronic bands, and generates dual-wavelength ASE with distinct threshold energies—features entirely absent in the unsubstituted BPF analogue [2]. These structure-driven performance divergences mean that procurement based solely on the bis(4-pyridyl)fluorene core without specifying the 9-position substitution pattern risks selecting a compound with qualitatively different framework topology, sensing behavior, or lasing characteristics.

Quantitative Differentiation Guide: 2,7-Bis(4-pyridyl)-9,9-diethylfluorene Versus Closest Structural Analogs


MOF Interpenetration Degree and Coinage-Metal Ion Sensing Selectivity: 9,9-Diethyl (L2) Versus 9-H (L3) Dipyridyl Fluorene Ligands

When combined with 9,9-diethyl-9H-fluorene-2,7-dicarboxylic acid (H₂L1) and Zn(II) under identical solvothermal conditions, the 9,9-diethyl-substituted dipyridyl ligand L2 (the target compound) yields a 3-fold interpenetrated MOF [Zn₄(L1)₄(L2)₂]ₙ (compound 1) featuring exclusively fully coordinated dinuclear paddlewheel clusters. In contrast, the 9-unsubstituted analogue 2,7-di(pyridin-4-yl)-9H-fluorene (L3) produces a 4-fold interpenetrated framework [Zn₄(L1)₄(L3)₂]ₙ (compound 2) containing an equimolar mixture of fully and partially coordinated clusters, leaving exposed carboxylate oxygen sites [1]. This structural divergence directly governs sensing performance: compound 1 (L2-based) exhibits selective fluorescence quenching exclusively toward Au³⁺ with a detection limit of 0.99 μM, whereas compound 2 (L3-based) displays non-selective multi-ion quenching toward Au³⁺ (LOD 2.42 μM), Ag⁺ (LOD 2.51 μM), and Cu²⁺ (LOD 2.15 μM) in aqueous media [1].

Metal-Organic Frameworks Fluorescence Sensing Framework Interpenetration

Amplified Spontaneous Emission: Multi-Wavelength Dual-Band ASE of 9,9-Diethyl-DPFP Versus Single-Band ASE of Unsubstituted BPF

The 9,9-diethyl-substituted derivative DPFP (the target compound) dispersed in DNA-CTMA thin films exhibits dual-wavelength amplified spontaneous emission (ASE) at 390 nm and 406 nm with threshold energy densities of 3.24 and 3.40 mJ/cm², respectively, under 355 nm Nd:YAG nanosecond laser pumping [1]. Its absorption peak appears at 333 nm, and the fluorescence spectrum displays three distinct vibronic peaks at 370, 386, and 408 nm (S₁₀–S₀₀, S₁₀–S₀₁, S₁₀–S₀₂ transitions) [1]. By contrast, the unsubstituted analogue BPF (2,7-bis(4-pyridyl)fluorene, lacking the 9,9-diethyl groups) in a comparable DNA-CTMA host shows only a single ASE peak at 384 nm with a threshold of 3.12 mJ/cm², a single fluorescence peak at 380 nm, and a blue-shifted absorption at 327 nm [2].

Amplified Spontaneous Emission Solid-State Lasers DNA-Biopolymer Photonics

Coordination Framework Photothermal Conversion: Rapid Heating Performance of a Co₂(L1)₂(L2) MOF Incorporating the 9,9-Diethyl Dipyridyl Ligand

The ditopic ligand 4,4′-(9,9-diethyl-9H-fluorene-2,7-diyl)dipyridine (L2, the target compound) was combined with 9,9-diethyl-9H-fluorene-2,7-dicarboxylic acid (H₂L1) and Co(II) to assemble a flexible 3-fold interpenetrated coordination framework, [Co₂(L1)₂(L2)]ₙ (NBU-X3) [1]. Single-crystal X-ray diffraction confirmed two distinct single-crystal-to-single-crystal (SCSC) transformation pathways among three crystallographic phases. The solvent-free framework exhibits stable photothermal conversion, reaching 324 °C within 2 seconds and stabilizing at 364 °C within 10 seconds under 808 nm near-infrared laser irradiation at 1.9 W/cm², sufficient to ignite paper [1]. While a direct comparator framework built from an alternative dipyridyl ligand was not evaluated in the same study, the observed performance establishes the L2-containing Co-MOF as a distinctive photothermal platform whose rapid heating kinetics and SCSC adaptability are intrinsically linked to the steric and conformational properties conferred by the 9,9-diethyl substituent on the fluorene backbone.

Photothermal Materials Stimuli-Responsive MOFs Single-Crystal-to-Single-Crystal Transformation

Self-Assembled Catalytic Multilayer Films: 9,9-Diethyl Dipyridyl Fluorene as a Linking Ligand for ppm-Level Pd- and Ni-Catalyzed Cross-Coupling

The two linearly disposed terminal pyridyl nitrogen atoms of 2,7-bis(4-pyridyl)-9,9-diethylfluorene (1, the target compound) coordinate to Pd(II) or Ni(II) ions to construct self-assembled multilayer films, (PdCl₂/1)ₙ and (Ni(NO₃)₂/1)ₙ, via a layer-by-layer (LbL) deposition protocol on polyethyleneimine-primed substrates [1]. UV–vis spectroscopy, AFM, SEM, and XPS characterization confirmed nearly ideal LbL growth with nanostructured aggregate formation. The (PdCl₂/1)ₙ films catalyze Suzuki–Miyaura and Mizoroki–Heck C–C cross-coupling reactions at ppm-level Pd loading [1]. For context, a closely related LbL catalyst prepared from unsubstituted 2,7-bis(4-pyridyl)fluorene (BPF, no 9,9-dialkyl groups) achieved a turnover number of up to 1.08 × 10⁴ at a catalyst loading as low as 9.1 × 10⁻³ mol% Pd in the same reaction class [2]. The 9,9-diethyl substituents on the target compound enhance solubility in the ethanol processing solvent used for LbL deposition, potentially improving film uniformity and growth linearity compared to the less soluble unsubstituted BPF analogue, though direct side-by-side catalytic performance data between the two ligands are not reported in a single study.

Heterogeneous Catalysis Layer-by-Layer Assembly Suzuki-Miyaura Coupling

Steric Modulation of Interpenetration and Cluster Coordination: 9,9-Diethyl (L2) Versus 9-H (L3) and 9,9-Dimethyl (MFDP) Fluorene Ligands

The steric footprint of the 9-position substituent on bis(4-pyridyl)fluorene ligands is the primary structural variable governing framework topology. Single-crystal X-ray analysis of the Zn(II) MOF constructed from the target ligand L2 (9,9-diethyl) reveals fully coordinated dinuclear paddlewheel clusters within a 3-fold interpenetrated net, whereas the 9-H analogue L3 yields a 4-fold interpenetrated architecture with partially coordinated clusters bearing accessible carboxylate oxygen atoms [1]. The 9,9-dimethyl analogue MFDP (4,4′-(9,9-dimethyl-9H-fluorene-2,7-diyl)dipyridine) has been reported to exhibit three distinct crystal polymorphs (V-MFDP, B-MFDP, G-MFDP) displaying violet, blue, and green luminescence respectively, with tricolor switching driven by thermal and mechanical stimuli—a polymorphism not reported for the diethyl congener, indicating that the specific size of the 9,9-dialkyl group critically influences molecular packing and intermolecular π–π stacking interactions [2].

Crystal Engineering Steric Effects Coordination Polymer Topology

Optimal Application Scenarios for 2,7-Bis(4-pyridyl)-9,9-diethylfluorene Based on Quantitative Differentiation Evidence


Construction of Au³⁺-Selective Luminescent MOF Sensors Requiring Single-Ion Discrimination

When the research objective is to build a Zn(II) or related d¹⁰ metal-based fluorescent MOF that discriminates Au³⁺ from Ag⁺ and Cu²⁺ in aqueous media, the 9,9-diethyl dipyridyl ligand (L2) is the appropriate choice over the 9-H analogue (L3). The L2-based framework achieves Au³⁺-selective quenching with a 0.99 μM detection limit and no cross-response to Ag⁺ or Cu²⁺, whereas L3 yields multi-ion quenching with 2- to 2.5-fold higher detection limits across three coinage metals [1]. This scenario applies to environmental monitoring of gold ions, industrial wastewater analysis, and biomedical detection platforms where sensor specificity is paramount.

Dual-Wavelength Amplified Spontaneous Emission Sources in Biopolymer Host Matrices

For the development of DNA-CTMA-based organic solid-state lasers or ASE sources requiring multi-wavelength output, the 9,9-diethyl derivative DPFP enables switchable dual-band ASE at 390 nm and 406 nm with distinct threshold energies (3.24 and 3.40 mJ/cm²), as demonstrated under 355 nm pulsed excitation [1]. The unsubstituted BPF analogue provides only single-wavelength ASE at 384 nm and lacks the doping-ratio-dependent wavelength selectivity observed in DPFP [2]. This scenario is directly relevant to researchers fabricating bio-inspired photonic devices, organic laser sensors, and on-chip spectroscopic light sources.

Fabrication of Solution-Processed Pd(II)-Loaded Multilayer Catalytic Films via Layer-by-Layer Assembly

When constructing heterogeneous Pd(II) or Ni(II) catalyst films via alternating deposition from aqueous metal salt and organic ligand solutions, the 9,9-diethyl substitution on the dipyridyl fluorene ligand provides the ethanolic solubility necessary for uniform, near-ideal layer-by-layer growth [1]. The resulting (PdCl₂/1)ₙ films catalyze Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions at ppm-level Pd loading [1]. This application scenario is suited to fine chemical synthesis, pharmaceutical intermediate production, and flow-chemistry platforms where immobilized, recyclable catalysts with ultra-low metal leaching are required.

Design of Flexible Photothermal Coordination Frameworks for NIR-Triggered Applications

For constructing stimuli-responsive MOFs that convert 808 nm NIR laser irradiation into rapid, high-temperature heating (324 °C in 2 s, stabilizing at 364 °C) with repeated cycling stability, the mixed-ligand approach employing the target compound L2 with 9,9-diethylfluorene-2,7-dicarboxylic acid (H₂L1) and Co(II) yields the requisite 3-fold interpenetrated flexible architecture [1]. The demonstrated SCSC transformation capability and combustion-level heating performance support applications in remote ignition systems, photothermal therapy platforms, and NIR-driven catalytic reactors where the ligand's steric profile and coordination geometry are integral to framework adaptability and thermal response kinetics.

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